3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Alkylation and Functionalization: The pyrrole ring is further functionalized with methyl groups at the 2 and 5 positions through alkylation reactions.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming propanoic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), organolithium compounds (RLi)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Propanoic acid derivatives
Substitution: Various substituted pyrrole and cyclopropyl derivatives
Scientific Research Applications
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A compound with a similar pyrrole ring structure but with a thiophene moiety instead of a cyclopropyl group.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Another pyrrole derivative with a benzonitrile group.
Uniqueness
3-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(3-6-12(14)15)9(2)13(8)11-4-5-11/h3,6-7,11H,4-5H2,1-2H3,(H,14,15)/b6-3+ |
InChI Key |
DQINJRIDMZJWTI-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=CC(=O)O |
Origin of Product |
United States |
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